![molecular formula C11H10O3S B12872345 3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-45-2](/img/structure/B12872345.png)
3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)thio)benzene-1,2-diol typically involves the reaction of furan-2-ylmethanethiol with a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where the furan-2-ylmethylthio group is introduced to the benzene ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-((Furan-2-ylmethyl)thio)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
3-((Furan-2-ylmethyl)thio)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 3-((Furan-2-ylmethyl)thio)benzene-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan-2-ylmethylthio group can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the furan-2-ylmethylthio group.
Resorcinol (benzene-1,3-diol): Different position of hydroxyl groups.
Hydroquinone (benzene-1,4-diol): Different position of hydroxyl groups.
Uniqueness
3-((Furan-2-ylmethyl)thio)benzene-1,2-diol is unique due to the presence of the furan-2-ylmethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Propiedades
Número CAS |
923267-45-2 |
|---|---|
Fórmula molecular |
C11H10O3S |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
3-(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H10O3S/c12-9-4-1-5-10(11(9)13)15-7-8-3-2-6-14-8/h1-6,12-13H,7H2 |
Clave InChI |
QHARYJJOOJNRKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SCC2=CC=CO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


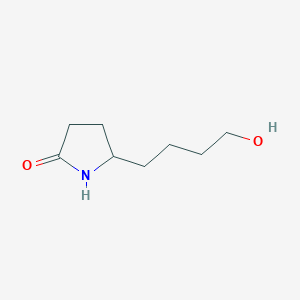
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
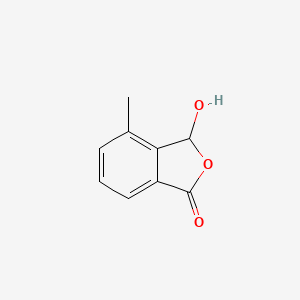

![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)
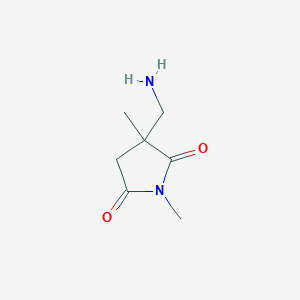
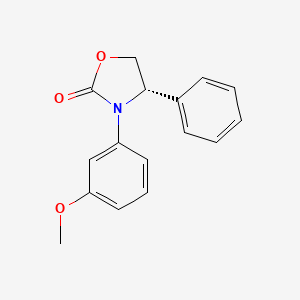
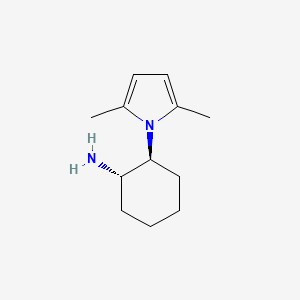

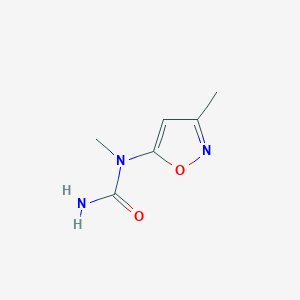
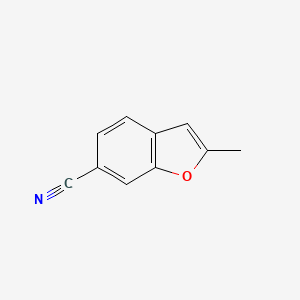
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)
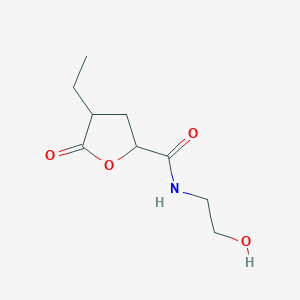
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
